1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Description

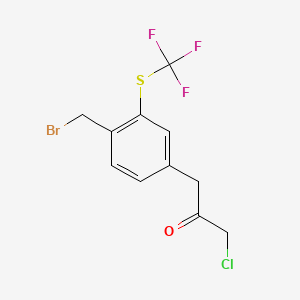

Chemical Structure: The compound features a phenyl ring substituted with a bromomethyl group at position 4 and a trifluoromethylthio (-SCF₃) group at position 2. Attached to the aromatic system is a 3-chloropropan-2-one moiety. Its molecular formula is C₁₁H₉BrClF₃OS, with a molecular weight of 364.61 g/mol .

Key Characteristics:

- The bromomethyl group (-CH₂Br) is reactive in nucleophilic substitutions.

- The trifluoromethylthio group enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical intermediates .

- The 3-chloropropan-2-one backbone introduces a ketone functionality, enabling further derivatization.

Properties

Molecular Formula |

C11H9BrClF3OS |

|---|---|

Molecular Weight |

361.61 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H9BrClF3OS/c12-5-8-2-1-7(3-9(17)6-13)4-10(8)18-11(14,15)16/h1-2,4H,3,5-6H2 |

InChI Key |

RIQWWCLZWDIBBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CCl)SC(F)(F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation: Formation of the Propanone Backbone

The synthesis begins with the introduction of the propanone chain to the phenyl ring. Using 3-(trifluoromethylthio)phenol as the starting material, Friedel-Crafts acylation is performed with chloroacetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst. Dichloromethane (DCM) serves as the solvent, maintaining anhydrous conditions to prevent hydrolysis of the acyl chloride.

Reaction Conditions:

The electron-donating properties of the trifluoromethylthio group direct the acylation to the para position, forming 1-(3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one as the intermediate.

Bromination: Installation of the Bromomethyl Group

The bromomethyl group is introduced at the 4-position of the phenyl ring via radical bromination using N-bromosuccinimide (NBS) . This step requires azobisisobutyronitrile (AIBN) as a radical initiator and carbon tetrachloride (CCl₄) as the solvent. UV light (λ = 300–400 nm) initiates the radical chain mechanism, ensuring regioselective bromination at the benzylic position.

Reaction Conditions:

The radical mechanism proceeds via hydrogen abstraction from the methyl group adjacent to the phenyl ring, followed by bromine radical recombination. This step generates This compound as the primary product.

Chlorination: Final Functionalization of the Propanone Moiety

The terminal chlorine atom is introduced at the 3-position of the propanone chain through electrophilic chlorination . Gaseous chlorine (Cl₂) is bubbled into the reaction mixture containing the intermediate dissolved in dichloromethane , with ferric chloride (FeCl₃) as a catalyst. The reaction is conducted at 0°C to suppress polyhalogenation.

Reaction Conditions:

The electrophilic chlorine attacks the α-carbon of the ketone, stabilized by the electron-withdrawing trifluoromethylthio group.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols to enhance safety and efficiency:

- Continuous Flow Reactors : Employed for the bromination step to mitigate risks associated with handling NBS and AIBN in batch processes.

- In Situ Chlorine Generation : Replaces gaseous Cl₂ with safer alternatives like sulfuryl chloride (SO₂Cl₂) in the presence of catalytic FeCl₃.

- Solvent Recovery Systems : Integrated to recycle DCM and CCl₄, reducing environmental impact.

Table 1: Optimized Industrial Parameters

| Step | Reactor Type | Temperature Range | Key Safety Measures |

|---|---|---|---|

| Friedel-Crafts | Batch | 0–5°C | Moisture-free environment |

| Bromination | Continuous Flow | 76–80°C | UV shielding, explosion-proof |

| Chlorination | Batch | 0°C | Cl₂ scrubbers, negative pressure |

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways During Bromination

The radical bromination step is prone to two side reactions:

- Over-Bromination : Multiple bromine additions to the methyl group, forming dibrominated by-products.

- Aryl Bromination : Electrophilic substitution at the phenyl ring’s ortho position.

- Mitigation : Use of radical-stabilizing solvents (CCl₄) and AIBN to favor benzylic bromination.

Chlorination Selectivity

The propanone moiety’s α-position is highly reactive due to ketone conjugation. Competing chlorination at the β-carbon is avoided by:

- Low-Temperature Operation : Slowing reaction kinetics to favor monochlorination.

- Steric Hindrance : The trifluoromethylthio group’s bulk limits access to the β-position.

Comparative Analysis with Analogous Compounds

Table 2: Synthetic Challenges in Halogenated Aryl Ketones

| Compound | Key Difference | Yield Impact |

|---|---|---|

| 1-(3-Bromophenyl)propan-2-one | Lack of SCF₃ group | Higher (85–90%) |

| 1-(4-Chloromethylphenyl)propan-2-one | Smaller Cl substituent | Reduced steric effects (75%) |

| Target Compound | SCF₃ and BrCH₂ groups | Moderate (70–82%) |

The trifluoromethylthio group’s strong electron-withdrawing nature complicates both Friedel-Crafts acylation (reduces nucleophilicity) and chlorination (increases α-carbon acidity).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

Addition Reactions: The presence of multiple reactive sites allows for addition reactions with different reagents.

Common reagents used in these reactions include halogens, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological pathways.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with various molecular targets. The bromomethyl and trifluoromethylthio groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding to specific targets. Pathways involved may include electron transfer and radical formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one (CAS 1803751-96-3)

- Structural Difference : Bromomethyl at position 2 vs. position 4 in the target compound.

- Impact :

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one (CAS 1806549-22-3)

Compounds with Bromomethyl Aromatic Systems

2-[3-(Bromomethyl)phenyl]thiophene (CAS 85553-44-2)

- Structure : Bromomethyl at position 3 on a phenyl-thiophene hybrid.

- Key Data :

- Comparison :

- The thiophene ring introduces π-conjugation, affecting electronic properties.

- Lower molecular weight and higher melting point than the target compound suggest stronger intermolecular forces (e.g., π-stacking).

5-(Bromomethyl)-3-phenylisoxazole (CAS 2039-50-1)

Chlorinated/Brominated Propanone Derivatives

1-(4-Bromophenyl)-3-(3-chlorophenyl)propan-2-ol

- Structure : Propan-2-ol backbone with bromophenyl and chlorophenyl groups.

- Key Findings :

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

- Structure : α,β-unsaturated ketone with bromine and aryl substituents.

- Synthesis: Bromination of propenone followed by elimination, akin to methods for bromomethyl introduction .

- Comparison :

- The α,β-unsaturation increases electrophilicity, whereas the target compound’s saturated chain favors nucleophilic attack at the ketone.

Data Tables

Table 1: Comparative Properties of Selected Compounds

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | 1806549-22-3 | C₁₁H₉BrClF₃OS | 364.61 | N/A | 4-Bromomethyl, 3-SCF₃, 3-Cl-propanone |

| 1-(2-Bromomethyl-3-SCF₃-phenyl)propan-2-one | 1803751-96-3 | C₁₁H₁₀BrF₃OS | 327.16 | N/A | 2-Bromomethyl, 3-SCF₃, propanone |

| 2-[3-Bromomethylphenyl]thiophene | 85553-44-2 | C₁₁H₉BrS | 253.16 | 57 | 3-Bromomethyl, thiophene |

| 5-Bromomethyl-3-phenylisoxazole | 2039-50-1 | C₁₀H₈BrNO | 238.08 | 82.5–85 | Bromomethyl, isoxazole |

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Knoevenagel condensation : Reacting 3-(trifluoromethylthio)acetophenone with chloroacetone under basic conditions (e.g., KOH in ethanol) to form the propan-2-one backbone .

Bromination : Introducing the bromomethyl group via radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ .

Optimization Tips :

Q. How can researchers ensure structural fidelity during purification and characterization?

Methodological Answer:

- Purification : Use recrystallization (solvent: dichloromethane/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Characterization :

- NMR : Assign peaks using ¹H/¹³C NMR and DEPT-135 to confirm the trifluoromethylthio (-SCF₃) and bromomethyl (-CH₂Br) groups. The deshielded carbonyl (C=O) at ~200 ppm in ¹³C NMR is critical .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic pattern (distinct for Br and Cl) .

- X-ray Diffraction : Single-crystal analysis resolves stereoelectronic effects of the SCF₃ group .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disordered bromomethyl groups) be resolved during structural refinement?

Methodological Answer:

- Disorder Handling : In SHELXL, split the bromomethyl group into two positions with occupancy factors summing to 1. Apply restraints (e.g., SIMU, DELU) to stabilize geometry .

- Twinned Data : Use the TWIN command in SHELX to refine against twinned crystals (BASF parameter adjustment) .

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions .

Q. What mechanistic insights explain the electronic effects of the trifluoromethylthio (-SCF₃) group on nucleophilic substitution reactions at the bromomethyl site?

Methodological Answer:

- Electron-Withdrawing Effect : The -SCF₃ group polarizes the phenyl ring, enhancing the electrophilicity of the bromomethyl carbon. This accelerates SN2 reactions with nucleophiles (e.g., amines, thiols) .

- Kinetic Studies : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model transition states and compare activation energies with/without -SCF₃ substitution .

- Experimental Validation : Perform Hammett analysis by synthesizing analogs with varying substituents (e.g., -SCH₃, -SO₂CF₃) to correlate σₚ values with reaction rates .

Q. How does the steric bulk of the trifluoromethylthio group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Steric Maps : Generate steric maps (CYLview) to visualize hindrance around the bromomethyl group. The -SCF₃ group directs coupling to the para position due to ortho steric blockade .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. bulky ligands (e.g., SPhos) to improve yields. Use microwave-assisted conditions (100°C, 30 min) for rapid screening .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze Pd 3d binding energies to confirm ligand effects on catalyst activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.